Bienvenue dans la boutique en ligne BenchChem!

N-methyl-3-(methylamino)butanamide

Hydrogen Bonding Lipophilicity Medicinal Chemistry

Precise N-methylation pattern with balanced H-bond donors (2) and acceptors (3), cLogP -0.27, and TPSA 41.1 Ų ensures reproducible SAR, BBB permeability, and low fragment-screening false positives. Verified ≥98% purity (mode among suppliers) supports method development and lead optimization. InChIKey ZPVCSLQZDVRAPF-UHFFFAOYSA-N confirms identity.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 857779-89-6
Cat. No. B3289409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(methylamino)butanamide
CAS857779-89-6
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC(CC(=O)NC)NC
InChIInChI=1S/C6H14N2O/c1-5(7-2)4-6(9)8-3/h5,7H,4H2,1-3H3,(H,8,9)
InChIKeyZPVCSLQZDVRAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-(methylamino)butanamide (857779-89-6): Procurement-Ready Identity and Baseline Specifications


N-Methyl-3-(methylamino)butanamide (CAS: 857779-89-6) is a synthetic organic compound within the butanamide class, possessing the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . Its IUPAC name and structure, defined by an InChIKey of ZPVCSLQZDVRAPF-UHFFFAOYSA-N, indicate a small-molecule amide featuring secondary amine and N-methylated functionalities [1]. The compound is commercially available as a research chemical for laboratory-scale investigations and is supplied at verified purities ranging from 95% to ≥98%, establishing a baseline for procurement and experimental reproducibility .

Why N-Methyl-3-(methylamino)butanamide Cannot Be Substituted by Unmethylated or Dimethylated Analogs


Direct substitution of N-methyl-3-(methylamino)butanamide with simpler analogs such as 3-(methylamino)butanamide or N,N-dimethyl-3-(methylamino)butanamide is not feasible for applications requiring defined molecular recognition or physicochemical properties. The target compound possesses a precise balance of hydrogen-bond donors (2) and acceptors (3), alongside a distinct N-methylation pattern that influences both its lipophilicity (cLogP ~ -0.27) and its three-dimensional conformation [1]. Unmethylated analogs (e.g., 3-(methylamino)butanamide) differ by a critical methyl group, which alters hydrogen-bonding capacity and steric bulk, thereby impacting binding kinetics and metabolic stability . Over-methylated derivatives (e.g., N,N-dimethyl variants) further shift these parameters, potentially reducing solubility or changing off-target interaction profiles. Consequently, generic replacement without quantitative validation introduces unacceptable risk to assay reproducibility, lead optimization, and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N-Methyl-3-(methylamino)butanamide versus Closest Analogs


N-Methylation State: Quantitative Comparison of Hydrogen-Bond Donor Count and Lipophilicity

N-Methyl-3-(methylamino)butanamide (C6H14N2O) contains exactly two hydrogen-bond donor sites, a direct consequence of its secondary amide and secondary amine functionalities [1]. In contrast, the unmethylated analog 3-(methylamino)butanamide (C5H12N2O) possesses three hydrogen-bond donors due to the presence of a primary amide, while the dimethylated analog N,N-dimethyl-3-(methylamino)butanamide (C7H16N2O) exhibits only one donor . This graduated difference in H-bond donor count directly correlates with differential aqueous solubility and membrane permeability, as reflected in calculated logP values of -0.27 (target) vs. -0.50 (unmethylated) vs. >0.0 (dimethylated) .

Hydrogen Bonding Lipophilicity Medicinal Chemistry SAR

Conformational Flexibility: Rotatable Bond Comparison and Impact on Binding Entropy

N-Methyl-3-(methylamino)butanamide possesses four rotatable bonds, a number that is intermediate between its unmethylated and dimethylated analogs [1]. The unmethylated 3-(methylamino)butanamide has three rotatable bonds, while the N,N-dimethylated variant has five . This difference in conformational degrees of freedom directly influences the entropic cost of binding to a biological target. A compound with too few rotatable bonds may be overly rigid and fail to adopt an optimal binding conformation; conversely, a compound with excessive flexibility incurs a greater entropic penalty upon binding, potentially reducing its apparent affinity .

Molecular Flexibility Entropy Drug Design SAR

Commercially Verified Purity: 98% NLT Specification and Quality Control

N-Methyl-3-(methylamino)butanamide is commercially available from reputable suppliers with a documented purity of 98% (NLT) as per ISO-certified quality control processes . This contrasts with the lower typical purity grade of 95% offered for many in-class analogs, such as 3-(methylamino)butanamide or 2-(methylamino)butanamide, which are often supplied as technical-grade materials . The higher purity specification directly translates to reduced levels of unknown impurities that could confound biological assay results or complicate downstream synthetic steps. Furthermore, the compound is accompanied by a defined MDL number (MFCD12198487) and a clear InChIKey (ZPVCSLQZDVRAPF-UHFFFAOYSA-N), ensuring unambiguous identity verification across global supply chains [1].

Chemical Purity QC Reproducibility Procurement

Topological Polar Surface Area (TPSA) and Predicted CNS Permeability

The topological polar surface area (TPSA) of N-methyl-3-(methylamino)butanamide is calculated to be 41.1 Ų, a value that falls squarely within the optimal range (20-80 Ų) for passive blood-brain barrier (BBB) penetration . This is significantly lower than the TPSA of the unmethylated analog 3-(methylamino)butanamide (estimated >55 Ų), which is predicted to have poorer CNS distribution. Compounds with TPSA values below 60 Ų are generally considered favorable for CNS drug development [1]. The target compound's TPSA, combined with its moderate logP (-0.27) and low molecular weight (130.19 Da), meets multiple 'rule of thumb' criteria for CNS exposure, making it a more attractive starting point for neuroscience programs compared to its more polar unmethylated counterparts [2].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property SAR

Optimal Scientific and Industrial Applications for N-Methyl-3-(methylamino)butanamide (857779-89-6)


Lead Optimization and SAR Studies in Medicinal Chemistry

Due to its precise hydrogen-bond donor/acceptor ratio (2/3) and moderate lipophilicity (cLogP -0.27), N-methyl-3-(methylamino)butanamide serves as an ideal scaffold for exploring the impact of N-methylation on target binding and metabolic stability. Researchers can use this compound as a reference in SAR campaigns to benchmark the effects of incremental methylation on potency and selectivity, as directly compared to unmethylated and dimethylated analogs .

CNS Drug Discovery and Blood-Brain Barrier Permeability Assays

With a calculated topological polar surface area (TPSA) of 41.1 Ų and a molecular weight of 130.19 Da, this compound is strongly predicted to cross the blood-brain barrier via passive diffusion. This makes it a high-priority starting point for CNS-targeted drug discovery programs, particularly for validating in vitro and in vivo BBB penetration models where analog compounds with higher TPSA fail [1].

Fragment-Based Drug Discovery (FBDD) Libraries

The compound's low molecular weight (130.19 Da) and intermediate flexibility (4 rotatable bonds) meet the strict physicochemical criteria for fragment libraries. Its verified purity of ≥98% ensures that initial fragment screening hits are not artifacts from impurities, thereby reducing false-positive rates in biophysical assays such as SPR and NMR . This is a quantifiable advantage over lower-purity analog fragments commonly used in library construction [2].

Analytical Method Development and Quality Control Reference Standard

The unambiguous identity of N-methyl-3-(methylamino)butanamide, confirmed by a unique InChIKey (ZPVCSLQZDVRAPF-UHFFFAOYSA-N) and MDL number (MFCD12198487), coupled with its high commercial purity (≥98%), makes it suitable as a reference standard for HPLC, LC-MS, and NMR method development. Procurement of this well-characterized compound supports the validation of analytical methods used to quantify related substances or metabolites in complex biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-3-(methylamino)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.